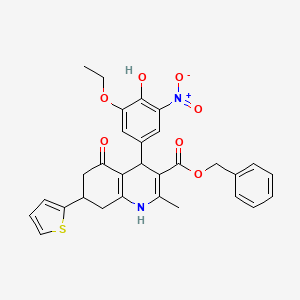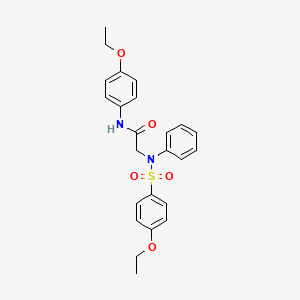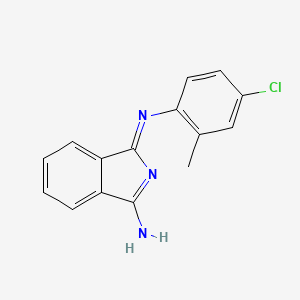
Benzyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(3-Etoxi-4-hidroxi-5-nitrofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo es un compuesto orgánico complejo que pertenece a la clase de las hexahidroquinolinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo bencilo, un grupo nitrofenil, un grupo etoxi, un grupo hidroxilo, un grupo tiofenil y un grupo carboxilato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(3-Etoxi-4-hidroxi-5-nitrofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo típicamente implica un proceso de varios pasos. Un método común es la reacción de Hantzsch, que implica la condensación de un aldehído, un β-cetoéster y un acetato de amonio en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen la reflujo de la mezcla en etanol u otro solvente adecuado durante varias horas para asegurar una reacción completa.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de técnicas de cribado de alto rendimiento también puede ayudar a identificar los catalizadores y las condiciones de reacción más eficientes. Además, se emplean métodos de purificación como la recristalización o la cromatografía para obtener el producto deseado en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(3-Etoxi-4-hidroxi-5-nitrofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo etoxi se puede sustituir por otros grupos alquilo o arilo utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.
Sustitución: Haluros de alquilo o haluros de arilo en presencia de una base como el hidruro de sodio.
Principales productos formados
Oxidación: Formación de un derivado carbonílico.
Reducción: Formación de un derivado amino.
Sustitución: Formación de varios derivados alquilo o arilo.
Aplicaciones Científicas De Investigación
El 4-(3-Etoxi-4-hidroxi-5-nitrofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: Posible uso como compuesto principal para el desarrollo de nuevos fármacos que se dirijan a enzimas o receptores específicos.
Síntesis orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Ciencia de los materiales: Se investiga por su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas únicas.
Mecanismo De Acción
El mecanismo de acción del 4-(3-Etoxi-4-hidroxi-5-nitrofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La presencia de múltiples grupos funcionales le permite formar varias interacciones, como enlaces de hidrógeno, interacciones hidrófobas y apilamiento π-π. Estas interacciones pueden modular la actividad de la molécula diana, lo que lleva al efecto biológico o químico deseado.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(3-Metoxi-4-hidroxi-5-nitrofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo
- 4-(3-Etoxi-4-hidroxi-5-aminofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo
Singularidad
La combinación única de grupos funcionales en el 4-(3-Etoxi-4-hidroxi-5-nitrofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo le proporciona propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C30H28N2O7S |
|---|---|
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
benzyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H28N2O7S/c1-3-38-24-15-20(13-22(29(24)34)32(36)37)27-26(30(35)39-16-18-8-5-4-6-9-18)17(2)31-21-12-19(14-23(33)28(21)27)25-10-7-11-40-25/h4-11,13,15,19,27,31,34H,3,12,14,16H2,1-2H3 |
Clave InChI |
BPUAFEQTSKMMFP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C3=C(CC(CC3=O)C4=CC=CS4)NC(=C2C(=O)OCC5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622705.png)
![methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622713.png)
![ethyl 2-[(4E)-4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622718.png)
![6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622723.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11622729.png)
![N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B11622730.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622735.png)
![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622739.png)
![2-(4-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622741.png)
![2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622756.png)

![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)
